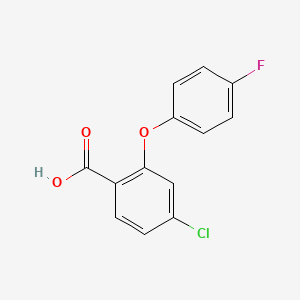

4-Chloro-2-(4-fluorophenoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(4-fluorophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO3/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZDVBIUEBCTERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=CC(=C2)Cl)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70605960 | |

| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60086-43-3 | |

| Record name | 4-Chloro-2-(4-fluorophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70605960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextual Overview and Research Significance of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid

Structural Classification and Chemical Space within Phenoxybenzoic Acids

4-Chloro-2-(4-fluorophenoxy)benzoic acid is a multifaceted organic compound that can be categorized into several key chemical classes based on its structural components. At its core, it is a benzoic acid derivative , meaning it features a benzene (B151609) ring substituted with a carboxylic acid group (-COOH). The presence of a phenoxy group attached to the benzoic acid ring places it in the larger family of phenoxybenzoic acids .

Furthermore, the defining feature of this molecule is the ether linkage between two phenyl rings, classifying it as a diaryl ether . The compound is also heavily substituted with halogen atoms—a chlorine atom on the benzoic acid ring and a fluorine atom on the phenoxy ring—which firmly places it within the class of halogenated aromatic compounds . The specific placement of these substituents gives rise to its precise IUPAC name and influences its chemical reactivity and physical properties.

The chemical space of phenoxybenzoic acids is vast, characterized by the varied substitution patterns possible on both aromatic rings. These substitutions modulate the electronic properties, lipophilicity, and steric profile of the molecules, leading to a wide range of biological activities and chemical applications.

Table 1: Structural Classification of this compound

| Classification Level | Class Name | Structural Justification |

|---|---|---|

| Core Structure | Benzoic Acid Derivative | Contains a benzene ring with an attached carboxylic acid (-COOH) group. |

| Primary Family | Phenoxybenzoic Acid | A phenoxy group (-OC₆H₅) is attached to the benzoic acid core. |

| Broad Class | Diaryl Ether | Features two aromatic rings linked by an ether (-O-) functional group. |

| Substituent Class | Halogenated Aromatic Compound | Contains chlorine and fluorine atoms directly attached to the aromatic rings. |

Historical Context and Evolution of Research on Halogenated Phenoxybenzoic Acids

The scientific exploration of halogenated phenoxybenzoic acids is intrinsically linked to the broader history of agricultural chemistry and the development of synthetic herbicides in the 20th century. Early agricultural practices relied on inorganic chemicals like copper sulfate (B86663) for pest control. www.csiro.au However, the mid-20th century saw a revolution in organic chemistry, leading to the discovery of potent and selective organic pesticides. www.csiro.au

Diaryl ethers, the parent class of this compound, emerged as a critical scaffold in this field. Researchers discovered that compounds with this core structure could exhibit significant herbicidal activity. This led to extensive structure-activity relationship (SAR) studies, where chemists systematically modified the substitution patterns on the two aryl rings to optimize efficacy and crop selectivity.

The introduction of halogen atoms was a key strategy in this optimization process. Halogens like chlorine and fluorine can alter a molecule's metabolic stability, mode of action, and environmental persistence. The development of halogenated diaryl ether herbicides marked a significant advancement, providing farmers with new tools for weed management. researchgate.netacs.orgnih.govacs.org This historical drive for novel agrochemicals laid the foundational chemical knowledge and synthetic methodologies that are now applied to create complex molecules like this compound for a variety of research purposes.

Current Academic Landscape and Unmet Research Needs for this compound

In the contemporary research environment, this compound and its analogues are investigated for applications beyond their historical use in agriculture. The diaryl ether motif is now recognized as a "privileged scaffold" in medicinal chemistry, appearing in molecules designed to interact with various biological targets.

Current research on related halogenated phenoxybenzoic acids often focuses on their potential as therapeutic agents. For instance, derivatives are being explored as inhibitors of specific enzymes or as blockers of ion channels. nih.gov The specific halogenation pattern of this compound, with its distinct electronic and steric properties, makes it an attractive candidate for screening in drug discovery programs. The presence of fluorine, in particular, is a common strategy in modern medicinal chemistry to enhance metabolic stability and binding affinity. ossila.com

Despite this potential, the academic landscape reveals several unmet research needs. There is a lack of comprehensive studies focused specifically on the biological activity profile of this compound itself. While it serves as a valuable intermediate, its intrinsic properties are not fully characterized. Further research is needed to:

Systematically screen the compound against a wide range of biological targets to uncover novel therapeutic applications.

Investigate its mechanism of action in systems where it shows activity.

Explore its potential in materials science, where fluorinated aromatic compounds are valued for their unique properties. chemimpex.com

Significance as a Precursor in Advanced Organic Synthesis

One of the most significant roles of this compound in the current research landscape is its function as a versatile building block in advanced organic synthesis. Halogenated benzoic acids are valuable precursors for constructing more complex molecular architectures, especially heterocyclic compounds, which are of great importance in drug discovery. mdpi.comnih.govresearchgate.net

The multiple reactive sites on the molecule allow for a variety of chemical transformations:

The carboxylic acid group can be readily converted into esters, amides, or other functional groups, or used to attach the molecule to a solid-phase resin for combinatorial synthesis. nih.govresearchgate.net

The halogen substituents can be replaced through nucleophilic aromatic substitution reactions or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

This multi-functionality allows chemists to use this compound as a starting material to build diverse libraries of compounds for screening. For example, related compounds like 4-chloro-2-fluorobenzoic acid and 4-chloro-2-fluoro-5-nitrobenzoic acid are used to synthesize benzimidazoles, quinoxalinones, and benzodiazepinediones—scaffolds frequently found in medicinally active compounds. nih.govresearchgate.net The title compound serves as a key intermediate for producing pharmaceuticals and agrochemicals, leveraging its unique combination of substituents to create molecules with specific biological activities. chemimpex.comontosight.ai

Table 2: Research Findings on Related Halogenated Benzoic Acids

| Compound | Research Application | Significance |

|---|---|---|

| 4-Chloro-2-fluorobenzoic acid | Synthesis of novel herbicidal isoxazolecarboxamides. | Demonstrates the utility of the chloro-fluoro-benzoic acid scaffold in agrochemical research. |

| 4-Chloro-2-fluoro-5-nitrobenzoic acid | Solid-phase synthesis of heterocyclic scaffolds (benzimidazoles, quinoxalinones). nih.govresearchgate.net | Highlights its role as a multi-reactive building block for creating diverse molecular libraries for drug discovery. nih.govresearchgate.net |

| 2,3,4,5-Tetrahalogenated benzoic acids | Intermediates for the synthesis of medicaments, such as quinolone carboxylic acid antibacterials. mdpi.com | Shows the importance of polyhalogenated benzoic acids as precursors to established classes of pharmaceuticals. mdpi.com |

| 2-(4-Fluorophenoxy)benzoic acid derivatives | Synthesis of pharmaceuticals for inflammatory diseases and agrochemical herbicides. chemimpex.comglobalscientificjournal.com | Illustrates the broad applicability of the core phenoxybenzoic acid structure in both medicine and agriculture. chemimpex.com |

Synthetic Methodologies for 4 Chloro 2 4 Fluorophenoxy Benzoic Acid and Its Precursors

Convergent and Linear Synthesis Strategies

The assembly of complex organic molecules like 4-Chloro-2-(4-fluorophenoxy)benzoic acid can be approached through two main strategies: linear and convergent synthesis. chemistnotes.comnumberanalytics.com

| Strategy | Description | Advantages | Disadvantages |

| Linear Synthesis | Reactants are added sequentially to build the final molecule step-by-step. youtube.com | Conceptually simpler to plan. | Overall yield can be low for multi-step syntheses; failure at a late stage is costly. chemistnotes.comyoutube.com |

| Convergent Synthesis | Key fragments are synthesized independently and then joined together. chemistnotes.comfiveable.me | Higher overall efficiency and yield; allows for parallel synthesis of fragments. | May require more complex planning for the final coupling step. |

Synthesis via Phenol-Carboxylic Acid Coupling Reactions

A common convergent strategy for synthesizing diaryl ethers is the coupling of a phenol (B47542) with an aryl halide. This is often achieved through variations of the Ullmann condensation.

The classic Ullmann reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol or phenol to form a diaryl ether. organic-chemistry.org To synthesize this compound, this would typically involve the reaction of a substituted 2-halobenzoic acid with 4-fluorophenol (B42351).

Key features of Ullmann-type reactions include:

Catalyst: Traditionally, copper powder or copper(I) salts (e.g., CuI, CuBr) are used. organic-chemistry.orgmdpi.com Modern methods may employ copper nanoparticles or complexes with specific ligands to improve efficiency. mdpi.com

Base: A base such as potassium carbonate or sodium hydroxide (B78521) is required to deprotonate the phenol, forming the more nucleophilic phenoxide.

Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or tetralin are often used. chemicalbook.com

Temperature: The reaction typically requires high temperatures, often in the range of 150-200°C. organic-chemistry.org

A specific documented synthesis of the target molecule involves the reaction of 2-iodo-4-chlorobenzoic acid with 4-fluorophenol in the presence of potassium carbonate and copper powder. prepchem.com This approach exemplifies a modified Ullmann condensation, a robust method for forming the diaryl ether bond.

Modern advancements in cross-coupling chemistry have led to more efficient and milder conditions for diaryl ether synthesis. Copper-catalyzed systems remain prevalent, but the use of specific ligands can dramatically improve reaction rates and yields, often at lower temperatures than the classic Ullmann conditions. nih.govacs.orgscirp.org

These improved systems often feature:

Ligands: N,N-donor ligands, such as substituted oxalamides or phenanthrolines, can chelate to the copper center, increasing its catalytic activity. nih.govacs.org

Catalyst Loading: Ligand-assisted catalysis can significantly lower the required amount of copper catalyst, sometimes to as low as 0.2-2 mol %. nih.gov

Reaction Conditions: These reactions can often be run at lower temperatures (e.g., 80-130°C) compared to traditional Ullmann reactions. acs.org

While a specific example using these advanced methods for this compound is not detailed in the provided results, the general applicability of these copper-catalyzed cross-coupling reactions to a wide range of aryl halides and phenols suggests their utility for this synthesis. rsc.orgresearchgate.net The reaction between an appropriately substituted aryl halide (like 2,4-dichlorobenzoic acid or 2-iodo-4-chlorobenzoic acid) and 4-fluorophenol would be a viable and efficient route. nih.gov

| Coupling Reaction | Catalyst/Reagents | Typical Conditions |

| Modified Ullmann | Cu powder, K₂CO₃ | High temperature (e.g., >150°C) chemicalbook.comprepchem.com |

| Modern Cu-Catalyzed | CuI / Ligand (e.g., oxalamide), Base | Milder temperatures (e.g., 90°C) nih.govacs.org |

Synthesis from Substituted Benzoic Acid Precursors

A more linear approach begins with a pre-existing substituted benzoic acid, followed by the sequential introduction of the necessary substituents.

This key step involves a nucleophilic aromatic substitution (SNAr) reaction. A suitable benzoic acid precursor, activated by an ortho- and/or para-positioned electron-withdrawing group (like a nitro group or a halogen), can react with 4-fluorophenol.

A plausible linear route would start with 2,4-dichlorobenzoic acid. The chlorine atom at the 2-position is activated towards nucleophilic attack by the carboxylic acid group (and the second chlorine). The reaction with 4-fluorophenoxide (generated from 4-fluorophenol and a base like potassium carbonate) would displace the ortho-chlorine to form the desired ether linkage. This reaction is essentially a variation of the Ullmann condensation but is often considered from the perspective of SNAr.

Alternatively, one could start with a simpler precursor and introduce the halogen atoms at later stages. For instance, synthesis could begin from 2-hydroxy-4-chlorobenzoic acid, which would first be coupled with 1,4-difluorobenzene (B165170) or 4-fluorobromobenzene. However, this is often less efficient.

A more common strategy involves the synthesis of a complex precursor from simpler materials. For example, the synthesis of a related compound, 4-chloro-2,5-difluorobenzoic acid, involves a multi-step sequence starting from p-fluoronitrobenzene, which undergoes bromination, reduction, chlorination, diazotization, and fluorination before a final Grignard reaction and carboxylation. google.com This illustrates the complex, linear sequences that can be required to build up the necessary substitution pattern on a benzoic acid precursor before the final coupling step or other transformations. researchgate.netgoogle.com

Synthesis through Functional Group Interconversions

The synthesis of this compound and its key precursors frequently relies on functional group interconversions. This strategy involves the transformation of one functional group into another on a pre-existing aromatic scaffold. These methods are pivotal for introducing the required chloro, fluoro, phenoxy, and carboxylic acid moieties at the correct positions on the benzene (B151609) rings.

A primary method for installing the carboxylic acid group onto the aromatic ring is through the oxidation of a precursor containing a methyl group (a tolyl derivative). This transformation is a key step in synthesizing various benzoic acid derivatives.

One effective method involves the catalytic oxidation of 5-R-3-tolyl-1,2,4-oxadiazoles using air as the oxidant. researchgate.net A catalytic system based on cobalt(II) acetate (B1210297), often in conjunction with sodium bromide, in an acetic acid solution has been shown to selectively oxidize the methyl group on the aromatic ring to a carboxyl group. researchgate.net This process is efficient, with high yields reported at temperatures around 95 °C. researchgate.net The reaction demonstrates high selectivity for the aromatic methyl group, leaving other functional groups on the molecule, such as those on the oxadiazole ring, intact. researchgate.net

| Entry | Precursor (Substituent R) | Product | Yield (%) |

| 1 | 4-Tolyl (Phenyl) | 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | 94 |

| 2 | 4-Tolyl (4-Chlorophenyl) | 4-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | 90 |

| 3 | 4-Tolyl (4-Methoxyphenyl) | 4-[5-(4-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]benzoic acid | 86 |

| 4 | 3-Tolyl (Phenyl) | 3-(5-Phenyl-1,2,4-oxadiazol-3-yl)benzoic acid | 82 |

Table 1: Oxidation of various tolyl-1,2,4-oxadiazoles to their corresponding benzoic acids using a Co(OAc)₂/NaBr catalyst system in acetic acid at 95 °C. Data sourced from a study on benzoic acid synthesis. researchgate.net

Another approach utilizes aqueous tert-butyl hydroperoxide (TBHP) under microwave irradiation. google.com This metal-free oxidation method can convert toluene (B28343) and its derivatives into the corresponding benzoic acids. For example, toluene can be converted to benzoic acid in the presence of excess aqueous TBHP at 160 °C. google.com The efficiency of this oxidation is influenced by the electron density of the aromatic ring; once one methyl group in a xylene is oxidized to a carboxyl group, the electron-withdrawing nature of this new group deactivates the ring, making the oxidation of a second methyl group more difficult. google.com

| Entry | Substrate | Oxidant | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene | 70% aq. TBHP | 160 | 1 | 9.1 |

| 2 | p-Xylene | 70% aq. TBHP | 160 | 1 | 48.0 (p-Toluic acid) |

| 3 | o-Xylene | 70% aq. TBHP | 160 | 1 | 38.0 (o-Toluic acid) |

Table 2: Metal-free oxidation of methyl-substituted aromatics using aqueous TBHP under microwave irradiation. Data sourced from a patent on aromatic oxidation processes. google.com

The introduction of the chlorine atom at the C4 position is a critical step. One common method is the Sandmeyer reaction, which converts an amino group into a chloro group via a diazonium salt intermediate. For instance, 3-amino-2,4,5-trifluorobenzoic acid can be converted to 3-chloro-2,4,5-trifluorobenzoic acid. researchgate.net This reaction is typically carried out by treating the amino-substituted precursor with sodium nitrite (B80452) in the presence of hydrochloric acid and a copper catalyst, such as cupric chloride. researchgate.net

Another strategy involves a multi-step sequence starting from a simpler precursor. For example, a synthetic route to 4-chloro-2,5-difluoro-benzoic acid begins with p-fluoronitrobenzene, which undergoes bromination, reduction of the nitro group to an amine, and then chlorination of the resulting aniline (B41778) derivative to introduce the chlorine atom. google.com This sequence highlights how the directing effects of existing substituents are used to control the position of subsequent halogenation steps. google.com

Carboxylation reactions are employed to introduce the -COOH group onto an aromatic ring that has been pre-functionalized with the necessary halogen and phenoxy groups. A classic method is the Grignard reaction. google.com This involves reacting an aryl halide (e.g., a bromo-substituted precursor) with magnesium metal to form an organomagnesium compound (Grignard reagent). This reagent is then treated with carbon dioxide (often in the form of dry ice), followed by an acidic workup to yield the desired benzoic acid. google.com While effective, the formation of the Grignard reagent from highly halogenated or sterically hindered aromatic halides can sometimes be challenging. google.com

An alternative to the Grignard reaction is the cyanation of an aryl halide followed by hydrolysis. The synthesis of 2,4,5-trifluorobenzoic acid can be achieved by reacting 2,4,5-trifluorobromobenzene with copper cyanide in a solvent like dimethylformamide (DMF). google.com The resulting benzonitrile (B105546) is then hydrolyzed, typically under strong acidic conditions (e.g., with sulfuric acid), to produce the carboxylic acid. google.com

Optimization of Reaction Conditions and Yields

The solvent plays a multifaceted role in chemical synthesis, influencing reactant solubility, reaction rates, and chemical equilibria. In the synthesis of phenoxy-benzoic acid derivatives, mixed solvent systems are often employed to leverage unique properties. For example, in the etherification step to form the C-O bond between the two aromatic rings, a dimethylsulfoxide (DMSO)/toluene mixture can be used. google.com In this system, DMSO acts as a polar aprotic solvent to facilitate the nucleophilic substitution, while toluene serves as an azeotropic agent to remove water generated during the reaction, thereby driving the chemical equilibrium towards product formation. google.com

The polarity of the solvent is also a critical factor. Dipolar aprotic solvents like dimethylformamide (DMF) are frequently used in reactions involving charged intermediates or transition states, such as in cyanation reactions with copper cyanide or in decarboxylation processes. google.com The choice of solvent can also profoundly affect the physical properties and isolation of the final product; studies on benzoic acid have shown that solvent polarity can control crystal morphology and growth, which is a key consideration for purification. rsc.org

Catalysts are essential for accelerating reaction rates and improving the selectivity of synthetic transformations. In the synthesis of benzoic acid precursors via oxidation, transition metal catalysts are common. A system comprising cobalt(II) acetate and sodium bromide has proven effective for the aerobic oxidation of tolyl precursors to benzoic acids. researchgate.net

For the formation of the ether linkage, phase-transfer catalysts are particularly useful. A crown ether can be used to promote the reaction between a potassium phenoxide and an aryl halide. google.com The crown ether complexes the potassium ion, increasing the nucleophilicity of the phenoxide and facilitating the substitution reaction, leading to higher yields of the desired diaryl ether. google.com

Furthermore, palladium-based catalysts are instrumental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Catalysts like tetrakis(triphenylphosphine)palladium(0) are used in Suzuki-Miyaura coupling reactions to construct biaryl systems, which can be precursors to more complex molecules. nih.gov For hydrogenation steps, such as the reduction of a nitro group to an amine, palladium on carbon (Pd/C) is a widely used and efficient catalyst. semanticscholar.org The design of the catalyst, including the metal center and the surrounding ligands, is critical for achieving high efficiency and selectivity in these transformations.

Temperature and Pressure Dependencies in Synthetic Pathways

The synthetic pathways leading to this compound, particularly the Ullmann condensation, are significantly influenced by temperature, while being largely independent of pressure.

Temperature: Traditional Ullmann reactions are notorious for requiring harsh conditions, often involving temperatures in the range of 100-220°C to proceed at a reasonable rate. scielo.org.mx The specific synthesis of this compound via the reaction of 2,4-dichlorobenzoic acid and 4-fluorophenol in pyridine (B92270) is conducted under reflux conditions. The boiling point of pyridine is 115.5°C, placing the reaction temperature within the typical, albeit lower, range for Ullmann-type couplings.

The reaction rate is highly dependent on temperature. Lower temperatures would result in a significantly slower reaction, while excessively high temperatures could lead to side reactions and decomposition of reactants or products. Modern advancements in Ullmann couplings have shown that the use of specific ligands, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), can dramatically accelerate the reaction, allowing for lower temperatures (e.g., 90-110°C) and reduced reaction times. nih.govnih.gov

Pressure: For liquid-phase reactions such as the Ullmann condensation, pressure does not have a significant effect on the reaction kinetics or equilibrium, provided that no gaseous reactants or products are involved. numberanalytics.com The synthesis of this compound from its precursors is a liquid-phase process. Therefore, the reaction is typically carried out at atmospheric pressure, and variations in pressure are not used as a parameter to control the reaction rate or yield. The process is considered pressure-independent. psu.edureddit.com

Table 1: Temperature Conditions for Ullmann Diaryl Ether Synthesis

| Method | Catalyst System | Typical Temperature Range (°C) | Notes |

| Traditional Ullmann | Stoichiometric Copper Powder | 150 - 220 | Harsh conditions, limited substrate scope. wikipedia.org |

| Ligand-Accelerated | Catalytic Cu(I) Salt + Ligand (e.g., TMHD) | 90 - 120 | Milder conditions, broader substrate scope. nih.gov |

| Target Compound Synthesis | Cuprous Chloride in Pyridine | ~115 (Reflux) | Specific example of a modified Ullmann reaction. |

Stereochemical Control in Synthesis (if applicable to chiral derivatives)

The chemical structure of this compound is achiral. It does not possess any stereocenters, and it is not prochiral. Therefore, the synthesis of this specific compound does not involve stereoisomers, and considerations of stereochemical control are not applicable.

However, chirality could be introduced in derivatives of this compound. For instance, if a chiral substituent were present on the aromatic rings or if the carboxylic acid group was used to form an amide with a chiral amine, the resulting molecule would be chiral. In the synthesis of such hypothetical derivatives, controlling the stereochemistry would become a critical aspect, potentially requiring the use of chiral starting materials or asymmetric synthesis methodologies.

Green Chemistry Approaches in the Synthesis of this compound

Green chemistry principles aim to reduce the environmental impact of chemical processes. Applying these principles to the synthesis of this compound involves optimizing solvents, catalysts, waste generation, and feedstock sources.

Solvent-Free and Reduced Solvent Methodologies

The conventional synthesis of the target compound uses pyridine, a toxic and volatile solvent. Green chemistry encourages the use of safer solvents or the elimination of solvents altogether.

Alternative Solvents: Research into Ullmann couplings has demonstrated success in less hazardous, non-polar solvents like toluene or xylene, which are preferable to pyridine. arkat-usa.org

Solvent-Free Synthesis: For the precursor 2,4-dichlorobenzoic acid, a solvent-free method has been developed involving the air oxidation of 2,4-dichlorotoluene (B165549) using a Co-Mn catalyst, achieving a 92.5% yield and significantly reducing environmental impact. researchgate.net For the main diaryl ether formation step, microwave-assisted, solvent-free Ullmann couplings have been shown to be effective for other diaryl ethers and represent a potential green alternative.

Catalyst Recycling and Sustainable Catalysis

The standard synthesis uses a homogeneous copper salt (CuCl), which can be difficult to separate from the reaction mixture, leading to product contamination and catalyst loss.

Heterogeneous Catalysts: A key green strategy is the use of heterogeneous catalysts that can be easily recovered and reused. Copper-based Metal-Organic Frameworks (Cu-MOFs) have been shown to be efficient and reusable catalysts for Ullmann-type C-N coupling reactions, and similar efficacy is expected for C-O couplings. mdpi.com These catalysts can be filtered off after the reaction and reused multiple times without a significant loss of activity.

Immobilized Catalysts: Other approaches include immobilizing copper catalysts on solid supports like silica (B1680970) or organic-inorganic hybrid materials, which facilitates recovery and recycling. organic-chemistry.org

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com The Ullmann condensation, being a substitution reaction, inherently has a lower atom economy than addition or rearrangement reactions. rsc.org

The core reaction can be represented as: C₇H₄Cl₂O₂ + C₆H₅FO → C₁₃H₈ClFO₃ + HCl

To calculate the theoretical atom economy:

Molecular Weight of Product (C₁₃H₈ClFO₃): 266.65 g/mol

Molecular Weight of Reactants (C₇H₄Cl₂O₂ + C₆H₅FO): 191.01 g/mol + 112.10 g/mol = 303.11 g/mol

Percent Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100 Percent Atom Economy = (266.65 / 303.11) x 100 = 87.97%

This calculation represents the best-case scenario. In practice, the reaction requires a base (e.g., K₂CO₃ or KOH) to deprotonate the phenol and neutralize the generated HCl, which produces stoichiometric amounts of salt waste (e.g., KCl, KHCO₃) and water. wikipedia.org This significantly lowers the practical atom economy and increases the E-factor (Environmental factor), which is the mass ratio of waste to the desired product. Minimizing waste involves using catalytic amounts of reagents where possible and choosing pathways that avoid stoichiometric byproducts. libretexts.orgprimescholars.com

Table 2: Atom Economy Calculation for the Core Reaction

| Component | Formula | Molecular Weight ( g/mol ) | Role |

| 2,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | Reactant |

| 4-Fluorophenol | C₆H₅FO | 112.10 | Reactant |

| Total Reactants | 303.11 | ||

| This compound | C₁₃H₈ClFO₃ | 266.65 | Desired Product |

| Hydrogen Chloride | HCl | 36.46 | Byproduct |

| Theoretical Atom Economy | 87.97% |

Renewable Feedstock Integration

Currently, the primary precursors for this compound, namely 2,4-dichlorobenzoic acid and 4-fluorophenol, are derived from petrochemical feedstocks like benzene and toluene. nih.gov Integrating renewable feedstocks presents a significant challenge for halogenated aromatic compounds.

Aromatic Precursors: While platform aromatic chemicals like benzoic acid and phenol can be produced through biological pathways (e.g., the shikimate pathway in microbes) from renewable resources like glucose, the subsequent halogenation steps are problematic. researchgate.net

Halogenation: Introducing specific halogen patterns (e.g., 2,4-dichloro or 4-fluoro) onto bio-derived aromatic rings using green methods is an area of active research but is not yet industrially established. taylorfrancis.comacs.org Biological halogenation enzymes exist but are highly specific, and organofluorine compounds, in particular, are exceedingly rare in nature, making a direct biosynthetic route to 4-fluorophenol highly improbable with current technology. chemistryworld.com Therefore, the synthesis of this compound remains dependent on traditional chemical synthesis from fossil fuel-derived starting materials.

Chemical Reactivity and Transformation Pathways of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid

Derivatization Reactions

Derivatization reactions are crucial for modifying the physicochemical properties of 4-Chloro-2-(4-fluorophenoxy)benzoic acid, enabling the synthesis of analogues with varied biological or material properties. The primary sites for these transformations are the carboxylic acid group and the aromatic rings.

Esterification Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into an ester. This transformation is typically achieved through acid-catalyzed esterification, also known as Fischer esterification, where the compound is reacted with an alcohol in the presence of a strong acid catalyst like sulfuric acid. tcu.edulibretexts.org The reaction is reversible, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove water as it is formed. tcu.eduyoutube.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride reacts rapidly with alcohols to form the corresponding ester. Another common method involves deprotonating the carboxylic acid with a base to form a carboxylate salt, which can then act as a nucleophile to displace a halide from an alkyl halide (a Williamson ether synthesis-like approach for esters).

| Reactant (Alcohol) | Reagent/Conditions | Potential Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ (catalyst), Reflux | Methyl 4-chloro-2-(4-fluorophenoxy)benzoate |

| Ethanol (C₂H₅OH) | H₂SO₄ (catalyst), Reflux | Ethyl 4-chloro-2-(4-fluorophenoxy)benzoate |

| Benzyl alcohol (C₆H₅CH₂OH) | 1. SOCl₂ 2. Pyridine (B92270), Benzyl alcohol | Benzyl 4-chloro-2-(4-fluorophenoxy)benzoate |

Amidation and Peptide Coupling Reactions

The carboxylic acid group can be transformed into an amide by reaction with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid, as direct reaction with an amine is generally slow. Activation can be achieved by converting the acid to its acyl chloride, as described for esterification, which then readily reacts with an amine.

More commonly, particularly in medicinal chemistry, peptide coupling reagents are employed to facilitate amide bond formation under milder conditions. nih.gov These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is susceptible to nucleophilic attack by the amine. bachem.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives such as 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. bachem.comamericanpeptidesociety.org Phosphonium-based reagents (e.g., PyBOP, HATU) and uronium-based reagents (e.g., HBTU) are also highly effective. peptide.com

| Reactant (Amine) | Reagent/Conditions | Potential Product |

|---|---|---|

| Ammonia (NH₃) | EDC, HOBt, DMF | 4-Chloro-2-(4-fluorophenoxy)benzamide |

| Benzylamine (C₆H₅CH₂NH₂) | DCC, CH₂Cl₂ | N-Benzyl-4-chloro-2-(4-fluorophenoxy)benzamide |

| Glycine methyl ester (H₂NCH₂COOCH₃) | HATU, DIPEA, DMF | Methyl (4-chloro-2-(4-fluorophenoxy)benzoyl)glycinate |

Halogen Exchange Reactions on the Aromatic Rings

Halogen exchange (Halex) reactions provide a pathway to replace one halogen on an aromatic ring with another. science.gov For this compound, the chlorine atom is a potential site for such a transformation. These reactions, particularly fluorination, are often carried out using alkali metal fluorides like potassium fluoride (B91410) (KF) or cesium fluoride (CsF). google.comgoogle.com The reaction typically requires high temperatures and aprotic polar solvents (e.g., sulfolane, DMF). google.comwikipedia.org The efficiency of the exchange can be enhanced by the use of phase-transfer catalysts, such as quaternary ammonium (B1175870) salts or crown ethers, which increase the nucleophilicity of the fluoride ion. google.com While aromatic chlorides are generally less reactive than bromides or iodides, the presence of the electron-withdrawing carboxylic acid group can facilitate this nucleophilic substitution. nih.gov

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. numberanalytics.com The regiochemical outcome of such reactions on this compound is determined by the combined directing effects of the substituents on both rings.

Ring A (Benzoic acid ring): This ring contains the carboxylic acid group (-COOH), the chloro group (-Cl), and the phenoxy group (-OAr).

The -COOH group is a deactivating, meta-directing group due to its electron-withdrawing nature. numberanalytics.comquora.comyoutube.com

The -Cl group is deactivating but ortho, para-directing. libretexts.org

The phenoxy group is an activating, ortho, para-directing group. youtube.com

The powerful activating and ortho, para-directing effect of the phenoxy group is expected to dominate, directing incoming electrophiles to the positions ortho and para relative to it. The para position is already substituted (by the -Cl atom), leaving the ortho position (C3) as the most likely site for substitution on this ring.

Ring B (Fluorophenoxy ring): This ring contains the ether oxygen (-OAr) and the fluoro group (-F).

The ether oxygen is activating and ortho, para-directing.

The fluoro group is deactivating but ortho, para-directing.

Substitution on Ring B is also possible, directed by both the ether linkage and the fluorine atom to the positions ortho to the ether linkage.

| Reaction | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Mainly substitution at C3 (ortho to phenoxy group) |

| Bromination | Br₂, FeBr₃ | Mainly substitution at C3 (ortho to phenoxy group) |

| Sulfonation | Fuming H₂SO₄ | Mainly substitution at C3 (ortho to phenoxy group) |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing electron-withdrawing groups. wikipedia.orglibretexts.org The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.pubmasterorganicchemistry.com For an SNAr reaction to occur, a strong electron-withdrawing group must be positioned ortho or para to the leaving group (the halogen). libretexts.orgpressbooks.pub

In this compound, the chlorine atom can act as a leaving group. The carboxylic acid group is a moderate electron-withdrawing group and is located para to the chlorine, which activates this position for nucleophilic attack. askfilo.com Therefore, the molecule is susceptible to SNAr reactions at the C4 position, where various nucleophiles can displace the chloride ion.

| Nucleophile | Reagent/Conditions | Potential Product |

|---|---|---|

| Hydroxide (B78521) | NaOH, H₂O, Heat | 2-(4-Fluorophenoxy)-4-hydroxybenzoic acid |

| Methoxide | NaOCH₃, CH₃OH, Heat | 2-(4-Fluorophenoxy)-4-methoxybenzoic acid |

| Ammonia | NH₃, Heat, Pressure | 4-Amino-2-(4-fluorophenoxy)benzoic acid |

| Thiolate | NaSR, DMF | 4-(Alkylthio)-2-(4-fluorophenoxy)benzoic acid |

Oxidation and Reduction Studies

The functional groups of this compound offer distinct possibilities for oxidation and reduction reactions.

Reduction: The most readily reducible functional group is the carboxylic acid. It can be reduced to a primary alcohol, 4-chloro-2-(4-fluorophenoxy)benzyl alcohol, using strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as THF. masterorganicchemistry.comacs.orgorgosolver.com Borane (B79455) (BH₃) complexes are also effective for this transformation. acs.org Notably, LiAlH₄ is a powerful reagent that reduces carboxylic acids but typically does not reduce the aromatic rings or cleave the aryl halides under standard conditions. orgosolver.comyoutube.com

Oxidation: The aromatic rings of the molecule are generally stable to oxidation under mild conditions. However, under more vigorous conditions, such as photo-oxidation or treatment with powerful oxidizing agents, degradation of the aromatic system can occur. rsc.org Studies on similar halogenated aromatic compounds have shown that photocatalytic oxidation can lead to hydroxylation, dehalogenation, and eventual ring cleavage. nih.gov For instance, photo-oxidation in the presence of H₂O₂ or a photocatalyst like TiO₂ can generate highly reactive hydroxyl radicals that attack the aromatic ring, leading to a cascade of reactions and mineralization. rsc.org

| Reaction Type | Reagent/Conditions | Transformation | Product |

|---|---|---|---|

| Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Carboxylic acid to primary alcohol | (4-Chloro-2-(4-fluorophenoxy)phenyl)methanol |

| Oxidation | UV, H₂O₂ or TiO₂ | Ring hydroxylation and degradation | Mixture of hydroxylated and ring-opened products |

Oxidation of Aromatic Ring Systems

The oxidation of the aromatic ring systems in this compound can proceed through several pathways, primarily dictated by the reaction conditions and the oxidizing agents employed. While the benzoic acid aromatic ring is generally resistant to oxidation due to its electron-deficient nature, the phenoxy ring is more susceptible to electrophilic attack by oxidative species.

Advanced Oxidation Processes (AOPs), particularly photocatalytic oxidation using semiconductors like titanium dioxide (TiO₂), have been shown to be effective in the degradation and mineralization of halogenated aromatic compounds, such as 4-chlorobenzoic acid. iwaponline.comiwaponline.com In such processes, UV irradiation of the TiO₂ catalyst generates highly reactive hydroxyl radicals (•OH). These radicals can attack the aromatic rings of this compound, leading to a cascade of reactions.

The degradation pathway likely involves the following steps:

Hydroxylation: Electrophilic addition of hydroxyl radicals to the aromatic rings, forming hydroxylated intermediates.

Dehalogenation: The removal of chlorine and fluorine atoms. Studies on similar compounds suggest that dechlorination typically occurs more readily than defluorination.

Ether Bond Cleavage: The ether linkage between the two aromatic rings is a potential site for oxidative cleavage, which would break the molecule into a chlorobenzoic acid derivative and a fluorophenol derivative.

Ring Opening: Subsequent attacks by hydroxyl radicals can lead to the opening of the aromatic rings, forming various aliphatic carboxylic acids and aldehydes.

Mineralization: Under prolonged exposure to the oxidative conditions, the organic intermediates are ultimately converted to carbon dioxide (CO₂), water (H₂O), and inorganic halide ions (Cl⁻ and F⁻). iwaponline.comiwaponline.com

The reaction kinetics and pathways can be influenced by factors such as pH, catalyst loading, and the presence of other substances in the solution. iwaponline.comiwaponline.com For instance, the degradation of 4-chlorobenzoic acid using a plasma dielectric barrier discharge (DBD) process has been shown to produce hydroxylated byproducts like 4-chlorohydroxybenzoic acid. researchgate.net

Table 1: Potential Intermediates in the Oxidative Degradation of this compound

| Intermediate Type | Example Compound Name |

| Hydroxylated Derivative | 4-Chloro-2-(4-fluorophenoxy)-x-hydroxybenzoic acid |

| Ether Bond Cleavage Product | 4-Chlorobenzoic acid |

| Ether Bond Cleavage Product | 4-Fluorophenol (B42351) |

| Dehalogenated Derivative | 2-(4-Fluorophenoxy)benzoic acid |

| Ring-Opened Product | Aliphatic dicarboxylic acids (e.g., muconic acid derivatives) |

Reduction of the Carboxylic Acid Functionality

The carboxylic acid group of this compound is the primary site for reduction reactions. This transformation converts the carboxylic acid into a primary alcohol, [4-Chloro-2-(4-fluorophenoxy)phenyl]methanol. This reduction is a fundamental transformation in organic synthesis and can be achieved using a variety of reducing agents.

Historically, strong, non-selective reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃) complexes have been used. nih.govresearchgate.net These reagents readily reduce carboxylic acids to alcohols in high yields. However, their high reactivity requires anhydrous conditions and careful handling.

More recently, advances in catalysis have led to milder and more selective methods. Catalytic hydrosilylation, employing silanes like phenylsilane (B129415) (PhSiH₃) in the presence of earth-abundant metal catalysts such as manganese(I) complexes (e.g., [MnBr(CO)₅]), has emerged as an efficient method. nih.govacs.org This approach offers good functional group tolerance, and research on substrates like 4-fluorobenzoic acid and 4-iodobenzoic acid has shown that the carbon-halogen bonds often remain intact during the reduction of the carboxylic acid. acs.org Another catalytic system involves the use of ammonia-borane in the presence of titanium tetrachloride (TiCl₄). organic-chemistry.org

Biocatalytic methods, using whole-cell systems like the fungus Syncephalastrum racemosum, have also been reported for the reduction of aromatic carboxylic acids to their corresponding primary alcohols in aqueous media under mild conditions. polimi.it

Table 2: Selected Reagents for the Reduction of Aromatic Carboxylic Acids

| Reagent/System | Typical Conditions | Notes |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF | Highly reactive, non-selective strong reducing agent. nih.gov |

| Borane-tetrahydrofuran complex (BH₃-THF) | Anhydrous THF | Strong reducing agent, generally selective for carboxylic acids over esters. researchgate.net |

| Sodium borohydride (B1222165) (NaBH₄) / Activating Agent | Various (e.g., with I₂, TFA) | Milder than LiAlH₄; requires an activator for carboxylic acid reduction. nih.gov |

| Phenylsilane (PhSiH₃) / [MnBr(CO)₅] | 2-Methyltetrahydrofuran, 80 °C | Earth-abundant metal catalysis, good functional group tolerance. acs.org |

| Ammonia-borane / TiCl₄ | Room temperature | Tolerates various functional groups. organic-chemistry.org |

Photochemical and Thermal Degradation Pathways in Controlled Environments

Photochemical Degradation: In controlled environments, this compound is susceptible to photochemical degradation, particularly through photocatalysis. As discussed in the oxidation section, exposure to UV light in the presence of a semiconductor photocatalyst like TiO₂ initiates degradation. iwaponline.comiwaponline.com The process is driven by the generation of electron-hole pairs in the catalyst, leading to the formation of reactive oxygen species, primarily hydroxyl radicals.

The degradation pathway for this compound would be expected to mirror that of other chlorinated aromatic compounds. Key steps include:

Dechlorination: The C-Cl bond is weaker than the C-F bond and is typically cleaved first, releasing a chloride ion.

Hydroxylation: Addition of •OH groups to the aromatic rings.

Ether Linkage Cleavage: Scission of the bond connecting the two aromatic rings.

Defluorination: Cleavage of the more stable C-F bond, which generally occurs at a later stage of degradation.

Ring Opening and Mineralization: The aromatic structures are broken down into smaller aliphatic molecules and eventually mineralized to CO₂, H₂O, and halide ions. iwaponline.comiwaponline.com

Thermal Degradation: The thermal stability and degradation pathways of this compound are dictated by its constituent functional groups. Studies on benzoic acid have shown that its thermal decomposition at high temperatures (e.g., 475-499 °C) primarily yields benzene (B151609) and carbon dioxide, indicating that decarboxylation is a major pathway. researchgate.net Smaller amounts of products like carbon monoxide and biphenyl (B1667301) suggest that free radical mechanisms are also involved. researchgate.net

For this compound, the following thermal degradation pathways can be anticipated:

Decarboxylation: The loss of the carboxylic acid group as CO₂ is a likely initial step at elevated temperatures, forming 4-chloro-2-(4-fluorophenoxy)benzene.

Ether Bond Cleavage: The phenoxy ether linkage can also break under thermal stress, leading to the formation of various chlorinated and fluorinated aromatic fragments.

Dehalogenation: At very high temperatures, cleavage of the carbon-halogen bonds can occur.

The presence of metal ions can alter the thermal decomposition profile. For example, copper(II) complexes with chlorobenzoic acids have been shown to first undergo dehydration, followed by decomposition of the organic ligand at higher temperatures to form gaseous products. akjournals.com

Coordination Chemistry and Metal Complex Formation

This compound, upon deprotonation of its carboxylic acid group, forms the 4-chloro-2-(4-fluorophenoxy)benzoate anion, which can act as a versatile ligand in coordination chemistry. The carboxylate group offers oxygen donor atoms that can coordinate to a wide range of metal ions. This ability allows for the formation of discrete metal complexes or extended structures like metal-organic frameworks (MOFs). uh.eduresearchgate.net

The coordination modes of the carboxylate group are diverse and play a crucial role in determining the final structure of the metal complex. Common coordination modes include:

Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.

Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center.

Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers.

These coordination possibilities enable the construction of architectures with varying dimensionalities, from simple mononuclear complexes to one-, two-, or three-dimensional coordination polymers (MOFs). nih.govrsc.org The specific outcome depends on the chosen metal ion, its preferred coordination geometry, the reaction conditions (e.g., solvent, temperature), and the presence of any auxiliary ligands. nih.govnih.gov

The bulky and electronically modified phenoxy substituent, along with the halogen atoms on this compound, would influence the steric and electronic properties of the ligand, affecting the crystal packing and potentially the physical properties (e.g., luminescence, magnetism) of the resulting metal complexes. mdpi.comresearchgate.net

Table 3: Common Metal Ions and Coordination Geometries with Benzoate-Type Ligands

| Metal Ion Class | Example Metal Ions | Common Coordination Geometries |

| Transition Metals | Cu(II), Zn(II), Mn(II), Co(II), Fe(III) | Octahedral, Tetrahedral, Square Planar akjournals.comresearchgate.net |

| Lanthanides | Eu(III), Tb(III), Gd(III) | 7-, 8-, or 9-coordinate (e.g., capped trigonal prismatic) mdpi.com |

| Alkaline Earth Metals | Ca(II), Mg(II) | Octahedral |

| Main Group Metals | Al(III), Pb(II) | Tetrahedral, Octahedral |

Advanced Spectroscopic and Structural Characterization of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR for Proton Environments and Coupling Patterns

The ¹H NMR spectrum of 4-Chloro-2-(4-fluorophenoxy)benzoic acid is expected to display signals corresponding to the seven protons on the two aromatic rings and the single proton of the carboxylic acid group. The chemical shifts and coupling patterns of these protons are influenced by the electronic effects of the substituents (chloro, fluoro, phenoxy, and carboxylic acid groups).

The proton of the carboxylic acid group (-COOH) is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding.

The protons on the chloro-substituted benzoic acid ring are expected to exhibit a complex splitting pattern due to their coupling with each other. Similarly, the protons on the fluoro-substituted phenoxy ring will show their own characteristic multiplets, further complicated by coupling to the fluorine atom.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-3 | 7.20 - 7.40 | Doublet of doublets (dd) | J ≈ 8.5, 2.5 Hz |

| H-5 | 7.40 - 7.60 | Doublet (d) | J ≈ 2.5 Hz |

| H-6 | 7.90 - 8.10 | Doublet (d) | J ≈ 8.5 Hz |

| H-2', H-6' | 7.00 - 7.20 | Multiplet (m) | |

| H-3', H-5' | 7.10 - 7.30 | Multiplet (m) | |

| -COOH | 10.0 - 13.0 | Broad Singlet (br s) |

Note: These are predicted values based on the analysis of similar substituted benzoic and phenoxy compounds. Actual experimental values may vary.

¹³C NMR for Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For this compound, thirteen distinct carbon signals are expected, one for each carbon atom in the molecule. The chemical shifts of these carbons are influenced by the nature of the substituents and their position on the aromatic rings.

The carbonyl carbon of the carboxylic acid group is expected to be the most deshielded, appearing at the downfield end of the spectrum (around 165-175 ppm). The carbon atoms attached to the electronegative oxygen, chlorine, and fluorine atoms will also exhibit characteristic downfield shifts. The presence of the fluorine atom will also introduce C-F coupling, which will be visible in the spectrum as doublets for the carbons on the fluorophenoxy ring.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | 125 - 130 |

| C-2 | 150 - 155 |

| C-3 | 120 - 125 |

| C-4 | 135 - 140 |

| C-5 | 115 - 120 |

| C-6 | 130 - 135 |

| C=O | 165 - 175 |

| C-1' | 150 - 155 |

| C-2', C-6' | 120 - 125 (d, J_CF ≈ 8-10 Hz) |

| C-3', C-5' | 115 - 120 (d, J_CF ≈ 20-25 Hz) |

| C-4' | 155 - 160 (d, J_CF ≈ 240-250 Hz) |

Note: These are predicted values based on the analysis of similar substituted benzoic and phenoxy compounds. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR for Fluorine Chemical Shifts and Interactions

The ¹⁹F NMR spectrum is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the fluorine atom on the phenoxy ring. The chemical shift of this fluorine atom is influenced by its electronic environment. Based on data for similar fluorophenoxy compounds, the ¹⁹F chemical shift is expected to be in the range of -110 to -130 ppm relative to a standard such as CFCl₃. This signal would likely appear as a multiplet due to coupling with the adjacent protons on the aromatic ring.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are invaluable for establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the correlations between protons that are coupled to each other. For this compound, cross-peaks would be expected between adjacent protons on both the benzoic acid and the phenoxy rings, confirming their relative positions.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This technique would be crucial for establishing the connectivity between the two aromatic rings through the ether linkage. For example, correlations would be expected between the protons on the phenoxy ring and the C-2 carbon of the benzoic acid ring, and vice versa.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a powerful tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The theoretical exact mass of the [M-H]⁻ ion of this compound (C₁₃H₈ClFO₃) can be calculated as follows:

(13 * 12.000000) + (8 * 1.007825) + (35.45 * 0.999) + (18.998403) + (3 * 15.994915) = 266.0145

An experimental HRMS analysis would be expected to yield a mass value very close to this theoretical calculation, confirming the elemental composition of the molecule. The presence of the chlorine atom would also result in a characteristic isotopic pattern in the mass spectrum, with a peak for the ³⁵Cl isotope and a smaller peak (approximately one-third the intensity) for the ³⁷Cl isotope at M+2.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, specifically Electron Ionization (EI-MS), is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns upon ionization. For this compound, the molecular ion peak ([M]⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic M+2 isotopic peak with an intensity approximately one-third of the molecular ion peak, reflecting the natural abundance of the ³⁷Cl isotope.

The fragmentation of this molecule is expected to follow pathways characteristic of benzoic acids and diphenyl ethers. docbrown.infolibretexts.org Key fragmentation steps would involve the cleavage of the carboxylic acid group and the ether linkage. Common fragmentation pathways include:

Loss of a hydroxyl radical (•OH): This leads to the formation of an acylium ion ([M-17]⁺).

Loss of a carboxyl group (•COOH): This results in a fragment corresponding to the chloro-fluorophenoxy-phenyl cation ([M-45]⁺). libretexts.org

Cleavage of the ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the chlorobenzoyl cation or the fluorophenoxy cation.

Decarbonylation: The acylium ion ([M-OH]⁺) can further lose a molecule of carbon monoxide (CO) to form a substituted phenyl cation. docbrown.info

These fragmentation patterns provide a unique fingerprint that confirms the connectivity of the atoms within the molecule.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion Structure | Mass-to-Charge Ratio (m/z) | Proposed Neutral Loss |

|---|---|---|

| [C₁₃H₈ClFO₃]⁺ | 282/284 | Molecular Ion ([M]⁺) |

| [C₁₃H₇ClFO₂]⁺ | 265/267 | •OH |

| [C₁₂H₈ClFO]⁺ | 237/239 | •COOH |

| [C₇H₄ClO]⁺ | 139/141 | •C₆H₄FO₂ |

| [C₆H₄F]⁺ | 95 | •C₇H₄ClO₃ |

Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Hyphenated techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable for assessing the purity of synthesized compounds and analyzing complex mixtures. rsc.org In the context of this compound, LC-MS provides a robust method for separating the target compound from any starting materials, by-products, or degradation products. umb.edu

The liquid chromatography component, typically a reversed-phase high-performance liquid chromatography (HPLC) system, separates compounds based on their polarity. A gradient elution method, where the mobile phase composition is varied over time (e.g., from a higher polarity solvent like water with an acidic modifier to a lower polarity solvent like acetonitrile), is often employed to achieve efficient separation. rsc.org

As the separated components elute from the LC column, they are introduced into the mass spectrometer. The MS detector provides the mass-to-charge ratio of the eluting compounds, allowing for their identification. The purity of the this compound sample can be determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all detected peaks. This method is highly sensitive and can detect impurities at very low concentrations. lcms.cz

Table 2: Example of LC-MS Purity Analysis Data

| Retention Time (min) | Detected m/z | Peak Area (%) | Identity |

|---|---|---|---|

| 1.52 | 140.11 | 0.15 | Impurity (e.g., 4-Fluorobenzoic acid) |

| 2.18 | 156.57 | 0.25 | Impurity (e.g., 4-Chlorobenzoic acid) |

| 4.75 | 282.68 | 99.60 | This compound |

Vibrational Spectroscopy (IR and Raman)

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. researchgate.net

C-H Stretch (Aromatic): Sharp peaks typically appearing just above 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid, indicative of dimerization. researchgate.net

C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and the aryl ether linkage, typically found in the 1200-1320 cm⁻¹ region.

C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ range.

C-Cl Stretch: A band in the 700-850 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid O-H | Stretching (H-bonded) | 2500 - 3300 (very broad) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Carboxylic Acid C=O | Stretching (H-bonded) | 1680 - 1710 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Aryl Ether C-O-C | Asymmetric Stretching | 1210 - 1270 |

| Aryl C-F | Stretching | 1150 - 1250 |

| Aryl C-Cl | Stretching | 700 - 850 |

Raman Spectroscopy for Vibrational Modes and Molecular Fingerprinting

Raman spectroscopy is a complementary technique to FT-IR that provides information about molecular vibrations. It is particularly sensitive to non-polar, symmetric bonds and is excellent for fingerprinting the core structure of a molecule. For this compound, the Raman spectrum would be dominated by signals from the aromatic ring systems.

Prominent Raman signals would be expected for:

Aromatic Ring Breathing Modes: Strong, sharp peaks typically in the 1000-1600 cm⁻¹ range, which are highly characteristic of the substituted benzene (B151609) rings.

C-Cl and C-F Vibrations: These would also produce characteristic signals, although their intensity can vary.

Symmetric C-O-C Stretch: The ether linkage should produce a noticeable Raman band.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule, enabling unambiguous identification and structural confirmation.

Table 4: Predicted Key Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C=C Stretch | 1580 - 1610 | Strong |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-O-C Symmetric Stretch | 1230 - 1280 | Medium |

| C-F Stretch | 1150 - 1250 | Medium |

| C-Cl Stretch | 700 - 850 | Medium-Strong |

Analysis of Hydrogen Bonding Networks via Vibrational Shifts

In the solid state, benzoic acids typically form centrosymmetric dimers through strong intermolecular hydrogen bonds between their carboxylic acid groups. nih.govresearchgate.net This dimerization has a profound and predictable effect on the vibrational frequencies of the groups involved, primarily the O-H and C=O groups. researchgate.net

O-H Stretching: In a non-hydrogen-bonded (monomeric) state, such as in a very dilute solution in a non-polar solvent, the O-H stretch appears as a relatively sharp band around 3500-3570 cm⁻¹. The formation of the hydrogen-bonded dimer causes this band to shift dramatically to a lower frequency (2500-3300 cm⁻¹) and become exceptionally broad. researchgate.net

C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding. For a monomeric carboxylic acid, the C=O stretch is typically observed around 1760 cm⁻¹. In the hydrogen-bonded dimer, this frequency shifts to a lower wavenumber, generally appearing in the 1680-1710 cm⁻¹ range. researchgate.net

Observing these significant shifts in the FT-IR spectrum of this compound provides strong evidence for the presence of a hydrogen-bonded dimeric structure in the analyzed sample (typically a solid).

Table 5: Comparison of Vibrational Frequencies in Monomeric vs. Dimeric States

| Vibrational Mode | Expected Frequency (Monomer) | Expected Frequency (Dimer) | Frequency Shift (Δν) |

|---|---|---|---|

| O-H Stretch | ~3520 cm⁻¹ (sharp) | 2500-3300 cm⁻¹ (very broad) | ~ -700 cm⁻¹ |

| C=O Stretch | ~1760 cm⁻¹ | ~1700 cm⁻¹ | ~ -60 cm⁻¹ |

X-ray Diffraction Studies

For this compound, an XRD study would be expected to confirm the formation of the hydrogen-bonded dimers suggested by vibrational spectroscopy. nih.govrsc.org The analysis would reveal the exact geometry of this O-H···O hydrogen bond, including the O···O distance, which is a measure of its strength.

Furthermore, XRD would elucidate other key structural parameters, such as:

The planarity of the two aromatic rings.

The dihedral angle between the planes of the chlorobenzoic acid ring and the fluorophenoxy ring, which defines the molecular twist around the ether linkage.

The packing of the dimeric units in the crystal lattice, revealing any other significant intermolecular interactions like π-π stacking or C-H···O contacts that contribute to the stability of the crystal structure. nih.gov

Table 6: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 6.1 |

| c (Å) | 16.8 |

| β (°) | 98.5 |

| Molecules per unit cell (Z) | 4 |

| Key Feature | Centrosymmetric hydrogen-bonded dimers |

A comprehensive search of scientific databases and scholarly literature reveals a significant lack of published experimental data for the specific compound this compound. There are no available single-crystal X-ray diffraction studies, detailed spectroscopic analyses, or investigations into its solid-state properties such as polymorphism and intermolecular interactions.

Therefore, it is not possible to provide the detailed, data-driven article as requested in the outline. The creation of scientifically accurate content for the specified subsections requires access to primary research findings, including crystallographic information files (CIFs), spectroscopic data, and computational analyses, none of which appear to be in the public domain for this particular molecule.

An article structured around the provided outline cannot be generated without fabricating data, which would violate the core principles of scientific accuracy.

Theoretical and Computational Investigations of 4 Chloro 2 4 Fluorophenoxy Benzoic Acid

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) calculation results have been found for 4-Chloro-2-(4-fluorophenoxy)benzoic acid. This includes the following areas of investigation:

Geometry Optimization and Conformer Analysis

Information regarding the optimized geometric parameters, bond lengths, bond angles, and dihedral angles resulting from DFT calculations for different conformers of this compound is not available.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Data on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, the resulting energy gap, and the spatial distribution of these orbitals for this compound have not been reported.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

There are no available Molecular Electrostatic Potential (MEP) maps to identify the electrophilic and nucleophilic reactive sites on the this compound molecule.

Vibrational Frequency Calculations and Spectroscopic Correlation

Calculated vibrational frequencies and their correlation with experimental infrared (IR) and Raman spectra for this compound are not present in the surveyed literature.

Prediction of Reaction Pathways and Transition States

No computational studies predicting the reaction pathways or identifying the transition states for chemical reactions involving this compound were found.

Molecular Dynamics (MD) Simulations

There is no evidence of Molecular Dynamics (MD) simulations having been performed to study the dynamic behavior, conformational changes, or intermolecular interactions of this compound in different environments.

Conformational Landscape Exploration in Solution and Solid State

The conformational flexibility of this compound is primarily determined by the rotational freedom around several key single bonds: the C-O ether linkage, the C-C bond connecting the benzoic ring to the carboxylic acid group, and the C-O bond within the carboxylic acid moiety.

Computational studies on similar ortho-substituted benzoic acids reveal a complex potential energy landscape. mdpi.com The orientation of the carboxylic acid group (-COOH) relative to the bulky ortho-substituents (the chloro and fluorophenoxy groups) is a critical factor. In many benzoic acid derivatives, the carboxylic group can exist in either a cis or trans conformation, referring to the orientation of the acidic proton relative to the carbonyl C=O bond. The cis conformer is often destabilized unless a specific intramolecular hydrogen bond can be formed with an ortho-substituent. For ortho-halogenated benzoic acids, repulsive forces between the halogen and the carboxylic oxygen can dominate, influencing the rotational barrier and the stability of different conformers. mdpi.com

For example, studies on 2-fluoro-4-hydroxy benzoic acid, which also features multiple functional groups, have identified as many as eight distinct conformers based on the orientation of the hydroxyl and carboxylic groups. mdpi.com The relative energies of these conformers, often differing by only a few kJ/mol, determine their population distribution at a given temperature. The most stable conformers typically maximize favorable intramolecular interactions, such as hydrogen bonds, while minimizing steric repulsion. mdpi.com

In the solid state , the molecule adopts a single, low-energy conformation that allows for efficient crystal packing. X-ray crystallography on analogous compounds, such as 4-(4-Fluorophenoxy)benzoic acid, shows that the dihedral angle between the two aromatic rings is a defining feature of the solid-state structure. nih.gov For this compound, the conformation in the crystal would be a balance between minimizing intramolecular steric strain and maximizing favorable intermolecular interactions.

| Parameter | Description | Significance |

| Torsional Angles | Rotation around the C-O ether bond and the C-COOH bond. | Defines the overall shape and orientation of the aromatic rings and the carboxylic acid group. |

| Conformational Energy | The relative stability of different rotational isomers (conformers). | Determines the most probable molecular shapes in solution and the conformation adopted in the solid state. |

| Intramolecular Interactions | Potential for hydrogen bonding or steric repulsion between the ortho-chloro group, the ether oxygen, and the carboxylic acid group. | Influences the planarity of the molecule and the preferred orientation of the functional groups. |

Intermolecular Interaction Dynamics

In the condensed phase, molecules of this compound engage in a variety of non-covalent interactions that dictate its macroscopic properties. The primary and most dominant interaction for carboxylic acids is hydrogen bonding.

Hydrogen Bonding: It is well-established that benzoic acids typically form robust centrosymmetric dimers in the solid state through strong O-H···O hydrogen bonds between their carboxylic acid groups. nih.gov This interaction creates a characteristic R²₂(8) ring motif. This dimerization is a powerful synthon in crystal engineering and is expected to be the primary organizing force in the crystal structure of this compound.

Other Interactions: Beyond the primary dimer formation, weaker interactions play a crucial role in assembling the three-dimensional crystal lattice. These can include:

C-H···O and C-H···F interactions: The aromatic C-H groups can act as weak hydrogen bond donors to the oxygen atoms of the carboxylic acid or the ether linkage, or to the electronegative fluorine atom.

π-π Stacking: The electron-rich aromatic rings can stack upon one another, contributing to the cohesive energy of the crystal. The relative orientation of the rings (e.g., parallel-displaced or T-shaped) is influenced by the electronic nature of the substituents.

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with an electron-rich region of a neighboring molecule.

| Interaction Type | Donor/Acceptor Groups | Expected Role in Crystal Packing |

| O-H···O Hydrogen Bond | Carboxylic Acid (Donor/Acceptor) | Formation of primary centrosymmetric dimers. |

| C-H···O Hydrogen Bond | Aromatic C-H (Donor), Carbonyl/Ether O (Acceptor) | Linking dimers into sheets or 3D networks. |

| π-π Stacking | Phenyl and Fluorophenyl Rings | Stabilizing the packing of aromatic moieties. |

| C-H···F Interaction | Aromatic C-H (Donor), Fluorine (Acceptor) | Directional interactions contributing to lattice stability. |

Quantum Chemical Topology and Bonding Analysis (e.g., NBO, QTAIM)

To gain a deeper understanding of the electronic structure and bonding within this compound, advanced quantum chemical methods are employed. Techniques like Natural Bond Orbital (NBO) analysis and the Quantum Theory of Atoms in Molecules (QTAIM) provide detailed information beyond simple structural models.

Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex calculated molecular orbitals into a more intuitive chemical picture of localized bonds and lone pairs. This method can quantify:

Hybridization: The specific s and p character of the atomic orbitals involved in forming σ and π bonds.

Charge Distribution: The natural atomic charges on each atom, offering a more robust measure of electron distribution than other methods.

Hyperconjugation: The stabilizing interactions between filled (donor) and empty (acceptor) orbitals. For example, NBO can reveal delocalization of lone pair electrons from the ether oxygen or halogen atoms into the antibonding orbitals of the aromatic ring (n→π* interactions), which can impact reactivity and conformation.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the topology of the electron density (ρ) itself. By locating critical points in the electron density, QTAIM can:

Define Atomic Basins: Partition the molecule into distinct atomic regions.

Characterize Chemical Bonds: Analyze the properties at the bond critical point (BCP) between two atoms. The values of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals) interactions. This is particularly useful for analyzing weaker intermolecular forces like hydrogen bonds. researchgate.net

For this compound, these analyses could precisely characterize the covalent nature of the C-Cl and C-F bonds, the partial double-bond character of the C-O ether bond due to resonance, and the exact strength and nature of the intramolecular and intermolecular hydrogen bonds that govern its structure.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Activity (e.g., reaction rates, selectivity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific activity. While often used for biological endpoints, QSAR can also be applied to chemical activity, such as predicting reaction rates, equilibrium constants (e.g., pKa), or selectivity.

A QSAR model for the chemical reactivity of derivatives related to this compound would involve several steps:

Dataset Assembly: A series of structurally similar benzoic acids with experimentally measured reactivity data would be compiled.